Cas no 2680775-07-7 (benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate)

ベンジル N-3-ヒドロキシ-2,2-ジメチル-1-(ピリジン-3-イル)プロピルカルバメートは、ピリジン環とヒドロキシル基を有する特異な構造を持つカルバメート誘導体です。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとしての応用が期待されます。分子内に存在するヒドロキシル基はさらなる官能基化の可能性を提供し、2,2-ジメチル基による立体障害が特定の反応選択性を発現します。ピリジン環の配位能は金属触媒反応への適応性を高め、多様な修飾経路を可能にします。高い純度と安定性を備えており、精密有機合成における多目的な中間体としての利用価値が認められています。

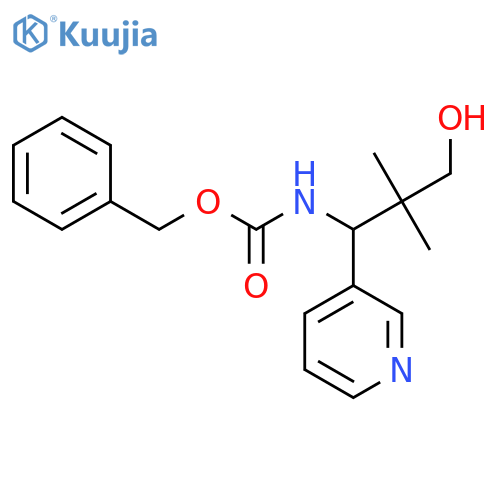

2680775-07-7 structure

商品名:benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate

benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28292869

- benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate

- 2680775-07-7

- benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate

-

- インチ: 1S/C18H22N2O3/c1-18(2,13-21)16(15-9-6-10-19-11-15)20-17(22)23-12-14-7-4-3-5-8-14/h3-11,16,21H,12-13H2,1-2H3,(H,20,22)

- InChIKey: XBTIOEJICZAXLU-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(C)C(C1C=NC=CC=1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 314.16304257g/mol

- どういたいしつりょう: 314.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 367

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28292869-0.1g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 95.0% | 0.1g |

$1244.0 | 2025-03-19 | |

| Enamine | EN300-28292869-1.0g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 95.0% | 1.0g |

$1414.0 | 2025-03-19 | |

| Enamine | EN300-28292869-2.5g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 95.0% | 2.5g |

$2771.0 | 2025-03-19 | |

| Enamine | EN300-28292869-5.0g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 95.0% | 5.0g |

$4102.0 | 2025-03-19 | |

| Enamine | EN300-28292869-0.05g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 95.0% | 0.05g |

$1188.0 | 2025-03-19 | |

| Enamine | EN300-28292869-10.0g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 95.0% | 10.0g |

$6082.0 | 2025-03-19 | |

| Enamine | EN300-28292869-5g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 5g |

$4102.0 | 2023-09-08 | ||

| Enamine | EN300-28292869-1g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 1g |

$1414.0 | 2023-09-08 | ||

| Enamine | EN300-28292869-0.5g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 95.0% | 0.5g |

$1357.0 | 2025-03-19 | |

| Enamine | EN300-28292869-0.25g |

benzyl N-[3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propyl]carbamate |

2680775-07-7 | 95.0% | 0.25g |

$1300.0 | 2025-03-19 |

benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

2680775-07-7 (benzyl N-3-hydroxy-2,2-dimethyl-1-(pyridin-3-yl)propylcarbamate) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量